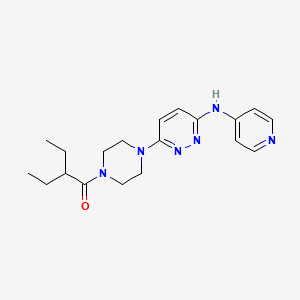
2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one, also known as EPPB, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. EPPB is a small molecule inhibitor that targets protein-protein interactions and has been shown to have promising results in preclinical studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Facile Synthesis Techniques: Ethyl 2-arylhydrazono-3-butyrates have been used in the synthesis of various pyridinedione and pyridazine derivatives, which might be structurally related to the compound . These methods offer convenient ways to synthesize complex molecules like 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one (Rady & Barsy, 2006).
- Catalytic Activity in Chemistry: A study on the synthesis and polymerization of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate showed the catalytic activity of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. Such derivatives could be relevant in understanding the broader applications of 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one in catalysis and polymer chemistry (Mennenga et al., 2015).
Biological and Medicinal Research
- Antioxidant Activity: Pyrrolyl selenolopyridine compounds, which may share structural similarities with 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one, have shown significant antioxidant activity. This suggests potential research applications of the compound in studying oxidative stress-related diseases (Zaki et al., 2017).
- Antitumor Activities: Various 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated antiproliferative effects against human cancer cell lines. This could indicate potential antitumor applications for structurally similar compounds like 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one (Mallesha et al., 2012).
Applications in Microbiology
- Antimycobacterial Activity: Novel quinoline derivatives with structures similar to 2-Ethyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)butan-1-one have shown in vivo activity against Mycobacterium tuberculosis. This suggests potential use in the development of new antimicrobial agents (Shindikar & Viswanathan, 2005).
Eigenschaften
IUPAC Name |
2-ethyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-3-15(4-2)19(26)25-13-11-24(12-14-25)18-6-5-17(22-23-18)21-16-7-9-20-10-8-16/h5-10,15H,3-4,11-14H2,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDJHGDYTQAQLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

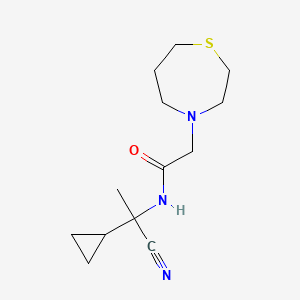
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)
![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

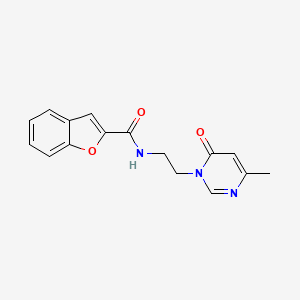
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2374503.png)
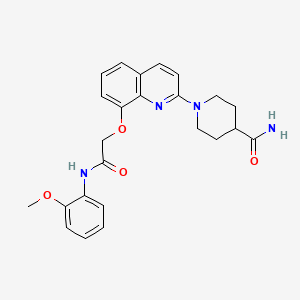
![N-(4-fluorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2374505.png)
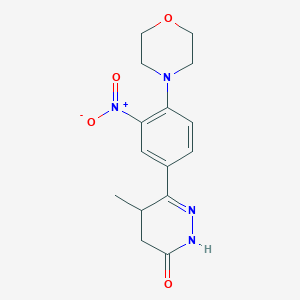
![2-[4-(2-methylpropyl)phenyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2374507.png)
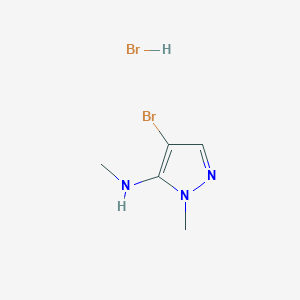
![5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2374510.png)

![1-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]ethanone](/img/structure/B2374514.png)